![molecular formula C13H8N2O2 B3226844 3-(4-Cyanophenyl)isonicotinic acid CAS No. 1258614-33-3](/img/structure/B3226844.png)
3-(4-Cyanophenyl)isonicotinic acid
Overview
Description
3-(4-Cyanophenyl)isonicotinic acid, also known as 4-Cyano-3-pyridinecarboxylic acid, is an organic compound with a molecular weight of 224.21 g/mol. It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular formula of 3-(4-Cyanophenyl)isonicotinic acid is C13H8N2O2 . It is a derivative of isonicotinic acid, which has a carboxylic acid substituent at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Cyanophenyl)isonicotinic acid are not available, it’s important to note that isonicotinic acid derivatives have been studied for their molecular structures and electronic properties .Scientific Research Applications
- Unique Aspect : A novel covalent mode of action (MoA) was discovered for monoisonitriles. They inhibit bacterial growth by targeting essential metabolic enzymes, specifically FabF (involved in fatty acid biosynthesis) and GlmS (in the hexosamine pathway) .
- Example : It participates in the preparation of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
- Example : They facilitate the solvent-free conversion of 2-methylfuran to precursors of kerosene-diesel range products .
- Example : It participates in the synthesis of 1,2,4,5-tetrazines when reacted with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Antimicrobial Activity
Synthetic Chemistry
Catalysis
Nitrile Chemistry
Drug Discovery
Future Directions
Mechanism of Action
Target of Action
3-(4-Cyanophenyl)isonicotinic acid, a derivative of isonicotinic acid, is believed to target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antimicrobial agents .
Mode of Action
The compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to functional inhibition . This covalent binding is concentration-dependent, suggesting that higher concentrations of the compound result in more extensive enzyme inhibition .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The fatty acid biosynthetic process is crucial for bacterial cell membrane synthesis, while the hexosamine pathway is involved in the production of amino sugars, which are key components of bacterial cell walls . Inhibition of these pathways disrupts bacterial growth and proliferation .
Pharmacokinetics
Similar compounds, such as isoniazid, are known to be well-absorbed orally and widely distributed throughout the body
Result of Action
The compound’s action results in the inhibition of bacterial growth. By targeting and inhibiting essential metabolic enzymes, it disrupts key biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately impairs bacterial cell function and proliferation .
properties
IUPAC Name |
3-(4-cyanophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFFCQLIWBFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686998 | |
Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
CAS RN |
1258614-33-3 | |
Record name | 3-(4-Cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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